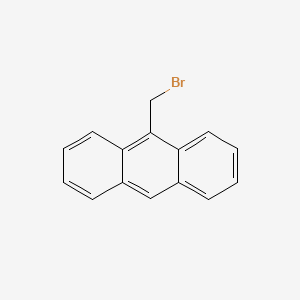

9-(Bromomethyl)anthracene

CAS No.: 2417-77-8

Cat. No.: VC1961289

Molecular Formula: C15H11B

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2417-77-8 |

|---|---|

| Molecular Formula | C15H11B |

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | 9-(bromomethyl)anthracene |

| Standard InChI | InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |

| Standard InChI Key | KOWKPLCVFRHICH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr |

Introduction

Physical and Chemical Properties

Basic Properties

9-(Bromomethyl)anthracene is characterized by a specific set of physical and chemical properties that make it distinct from other anthracene derivatives. Table 1 provides a comprehensive overview of these fundamental properties.

Table 1. Physical and Chemical Properties of 9-(Bromomethyl)anthracene

| Property | Value |

|---|---|

| CAS Registry Number | 2417-77-8 |

| Molecular Formula | C₁₅H₁₁Br |

| Molecular Weight | 271.152 g/mol |

| Physical State (20°C) | Solid (White to yellow to yellow-green powder to crystal) |

| Melting Point | 143-146°C |

| Boiling Point | 411.7±14.0°C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 209.0±13.2°C |

| LogP | 5.38 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Index of Refraction | 1.728 |

The compound appears as a white to yellow crystalline solid at room temperature . The high melting and boiling points are characteristic of polycyclic aromatic compounds, reflecting the substantial intermolecular forces that exist between molecules in the solid state .

Synthesis Methods

From Anthracene via Formylation

One of the most common synthetic routes to 9-(bromomethyl)anthracene involves a multi-step sequence starting from anthracene. The process typically involves:

-

Formylation of anthracene to yield 9-formylanthracene

-

Reduction of 9-formylanthracene to 9-anthracenemethanol

-

Bromination of 9-anthracenemethanol to produce 9-(bromomethyl)anthracene

The details of this synthetic pathway are outlined below:

Step 1: Formylation of Anthracene

The synthesis begins with the conversion of anthracene to 9-formylanthracene using the Vilsmeier-Haack reaction. This involves treating anthracene with DMF and phosphorus oxychloride in o-dichlorobenzene .

Anthracene (36 g, 0.21 mol), DMF (32 g, 0.44 mol), phosphorus oxychloride (56 g, 0.24 mol), and o-dichlorobenzene (40 mL) are mixed and heated at 100°C for 2 hours. The resulting dark red solution is cooled and neutralized with aqueous sodium acetate. After standing overnight, the yellow precipitate is filtered, washed with water, and recrystallized from acetic acid to yield 9-formylanthracene (28 g, 65% yield) .

Step 2: Reduction to 9-Anthracenemethanol

9-Formylanthracene is reduced to 9-anthracenemethanol using sodium borohydride (NaBH₄) in a binary solvent system of isopropyl alcohol and tetrahydrofuran (1:1 v/v). The product is typically recrystallized from chloroform to yield white scaly crystals .

Step 3: Bromination to 9-(Bromomethyl)anthracene

The final step involves bromination of 9-anthracenemethanol with tribromophosphine in toluene to produce 9-(bromomethyl)anthracene .

Alternative Synthesis Routes

Alternative synthetic approaches for 9-(bromomethyl)anthracene have also been reported in the literature. One such method involves the direct bromomethylation of anthracene, bypassing the formylation step:

Direct Bromomethylation:

The direct bromomethylation of anthracene can be achieved using paraformaldehyde and hydrobromic acid in acetic acid. This method has been employed in the synthesis of 9,10-bis(bromomethyl)anthracene, but can be adapted to selectively produce the 9-monobromomethyl derivative under controlled conditions .

Chemical Reactions and Reactivity

Diels-Alder Reactions

9-(Bromomethyl)anthracene participates in Diels-Alder cycloaddition reactions, serving as the diene component. A notable example is its reaction with citraconic anhydride, which has been investigated using density functional theory (DFT) methods .

The Diels-Alder cycloaddition between 9-(bromomethyl)anthracene and citraconic anhydride can proceed via two different pathways (I and II), depending on the orientation of the reactants. Both pathways have been studied in detail, with DFT calculations predicting the major product in agreement with experimental results .

Photochemistry and Radical Formation

9-(Bromomethyl)anthracene exhibits interesting photochemical behavior and serves as a precursor for the generation of 9-anthracenylmethyl radicals. In time-resolved pulse radiolysis and laser-flash photolysis experiments, 9-(bromomethyl)anthracene has been used to generate authentic 9-anthracenylmethyl radicals for comparative spectroscopic studies .

The photolysis of related compounds such as 9-(phenoxymethyl)anthracene involves multiple-photon chemistry, with pathways that depend on the solvent used. In these reactions, 9-(bromomethyl)anthracene serves as an important reference compound for mechanistic studies .

Nucleophilic Substitution Reactions

The bromomethyl group at the 9-position of anthracene is highly reactive toward nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of various functionalized anthracene derivatives. For example, 9-(bromomethyl)anthracene reacts with benzimidazole in the presence of base to form 9,10-bis(benzimidazol-1-ylmethyl)anthracene, as detailed in the synthesis of self-assembled cage structures .

Applications

Research Applications

9-(Bromomethyl)anthracene finds extensive use in research settings, particularly as:

-

Synthetic Intermediate: The compound serves as a key precursor for the synthesis of functionalized anthracene derivatives with applications in materials science, photochemistry, and coordination chemistry .

-

Mechanistic Probe: In photochemical studies, 9-(bromomethyl)anthracene has been employed to generate and study reactive intermediates such as 9-anthracenylmethyl radicals .

-

Ligand Precursor: The compound is utilized in the preparation of ligands for coordination chemistry, particularly in the synthesis of self-assembled metallosupramolecular architectures .

Sensor Development

Research has demonstrated the utility of anthracene-based macrocycles, which can be synthesized using 9-(bromomethyl)anthracene derivatives, in the detection of explosives. For instance, an anthracene-based macrocycle was synthesized and tested for its sensor ability in picric acid determination .

| Category | Information |

|---|---|

| Hazard Statements | H314: Causes severe skin burns and eye damage H290: May be corrosive to metals H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects |

| Signal Word | Danger |

| Precautionary Statements | P260: Do not breathe dusts or mists P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P501: Dispose of contents/container to an approved waste disposal plant |

| UN Number | UN3261 (DOT-AIR) / UN3077 |

| Transportation Class | 8 (DOT-AIR) |

| Packing Group | II (TCI-A) |

These hazard classifications indicate that 9-(bromomethyl)anthracene requires appropriate safety measures during handling, storage, and disposal .

| Supplier | Purity | Package Sizes | Approximate Price (2025) |

|---|---|---|---|

| TCI America | >95.0% (HPLC) | 1g, 5g | $66.00 (1g), $198.00 (5g) |

| Carl ROTH | ≥95% | 2g, 5g, 10g | €246.20 (2g), €450.45 (5g), €697.70 (10g) |

The commercial product is typically supplied as a white to yellow powder or crystalline solid .

Recent Research Developments

Recent studies have explored the reactivity of 9-(bromomethyl)anthracene in various contexts. The compound has been investigated for its potential in constructing more complex molecular architectures, particularly in the field of supramolecular chemistry.

The Diels-Alder reactivity of 9-(bromomethyl)anthracene has been studied using advanced computational methods, providing detailed insights into reaction mechanisms and selectivity patterns . Additionally, researchers have employed the compound in photochemical investigations, leveraging its ability to generate reactive radical intermediates under specific conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume